1-(Isoquinolin-8-YL)ethanone
Overview
Description
1-(Isoquinolin-8-YL)ethanone is an organic compound with the molecular formula C11H9NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-8-YL)ethanone can be synthesized through various synthetic routes. One common method involves the acylation of isoquinoline using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-8-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-8-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-(isoquinolin-8-yl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Isoquinoline-8-carboxylic acid.
Reduction: 1-(Isoquinolin-8-yl)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Isoquinolin-8-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-8-YL)ethanone involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Isoquinolin-8-YL)ethanone can be compared with other similar compounds such as:
Isoquinoline: A parent compound with a similar structure but lacking the ethanone group.
Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.
1-(Quinolin-8-YL)ethanone: A similar compound with the quinoline ring instead of the isoquinoline ring.
Uniqueness: this compound is unique due to the presence of the ethanone group attached to the isoquinoline ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
1-(Isoquinolin-8-YL)ethanone, a compound derived from isoquinoline, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C11H9NO
- CAS Number: 1053655-98-3
Synthesis Methods
This compound can be synthesized through various methods, with one common approach being the acylation of isoquinoline using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions to prevent side reactions and is sensitive to temperature control.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Streptococcus mutans | 0.625 mg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The mechanism of action is believed to involve the inhibition of specific enzymes and interference with DNA replication in cancer cells. Notably, it has shown efficacy in inhibiting the proliferation of various cancer cell lines:
Cancer Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.3 |
A549 (lung cancer) | 18.7 |
The compound's ability to induce apoptosis in these cells further supports its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- DNA Interaction: It can bind to DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in cancer cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, suggesting its potential utility in treating infections caused by resistant strains .
Anticancer Research Findings
In another study focusing on breast cancer treatment, this compound was administered to MCF-7 cell lines. The results demonstrated a marked reduction in cell viability and increased apoptosis rates compared to control groups. This research highlights the compound's promise as a therapeutic agent in oncology .
Properties
IUPAC Name |
1-isoquinolin-8-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYYTGDVYCCNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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